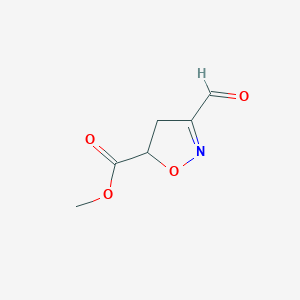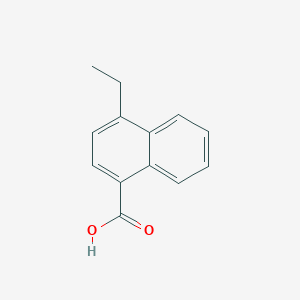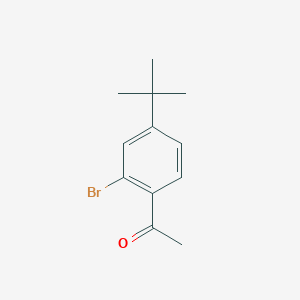
1-(4-Tert-butyl-2-bromophenyl)ethanone
Descripción general
Descripción
1-(4-Tert-butyl-2-bromophenyl)ethanone, also known as 4-tert-Butyl-2-bromophenyl ketone, is a chemical compound that has been widely used in scientific research. It is a white to off-white crystalline powder with a molecular formula of C12H15BrO and a molecular weight of 261.15 g/mol. This compound has been extensively studied due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butyl-2-bromophenyl)ethanone is not well understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells in vitro.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(4-Tert-butyl-2-bromophenyl)ethanone are still being studied. However, it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Tert-butyl-2-bromophenyl)ethanone in lab experiments is its high purity and stability. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using this compound is its high cost.
Direcciones Futuras
There are many potential future directions for research on 1-(4-Tert-butyl-2-bromophenyl)ethanone. One area of research could focus on its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of research could focus on its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies could be conducted to better understand its mechanism of action and to identify other potential applications for this compound.
Aplicaciones Científicas De Investigación
1-(4-Tert-butyl-2-bromophenyl)ethanone has been widely used in scientific research due to its potential applications in various fields. One of its primary uses is in the synthesis of other compounds. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
Número CAS |
147438-85-5 |
|---|---|
Nombre del producto |
1-(4-Tert-butyl-2-bromophenyl)ethanone |
Fórmula molecular |
C12H15BrO |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
1-(2-bromo-4-tert-butylphenyl)ethanone |
InChI |
InChI=1S/C12H15BrO/c1-8(14)10-6-5-9(7-11(10)13)12(2,3)4/h5-7H,1-4H3 |
Clave InChI |
XYVLYQOBKLEWKO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C(C)(C)C)Br |
Sinónimos |
1-(2-BROMO-4-TERT-BUTYLPHENYL)ETHANONE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

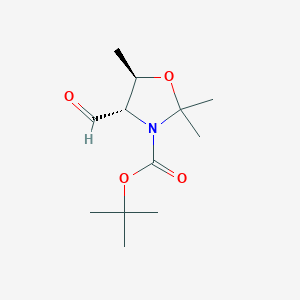

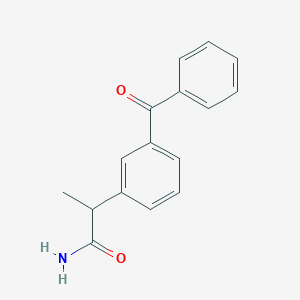
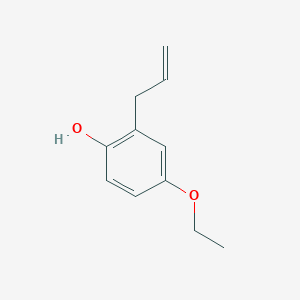
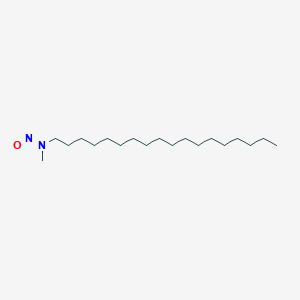
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
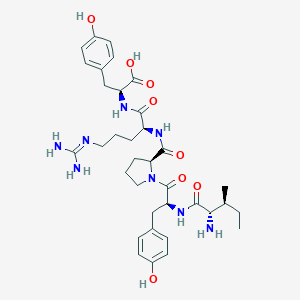
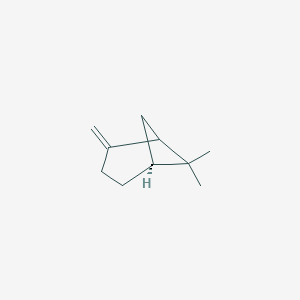
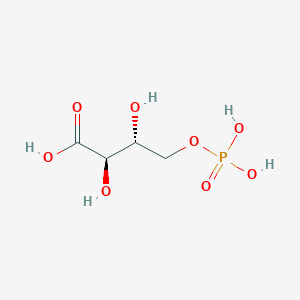
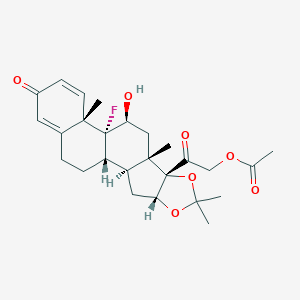
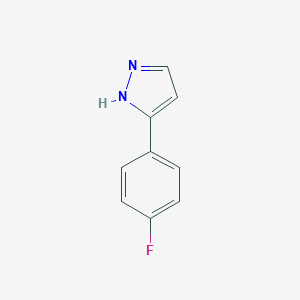
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
